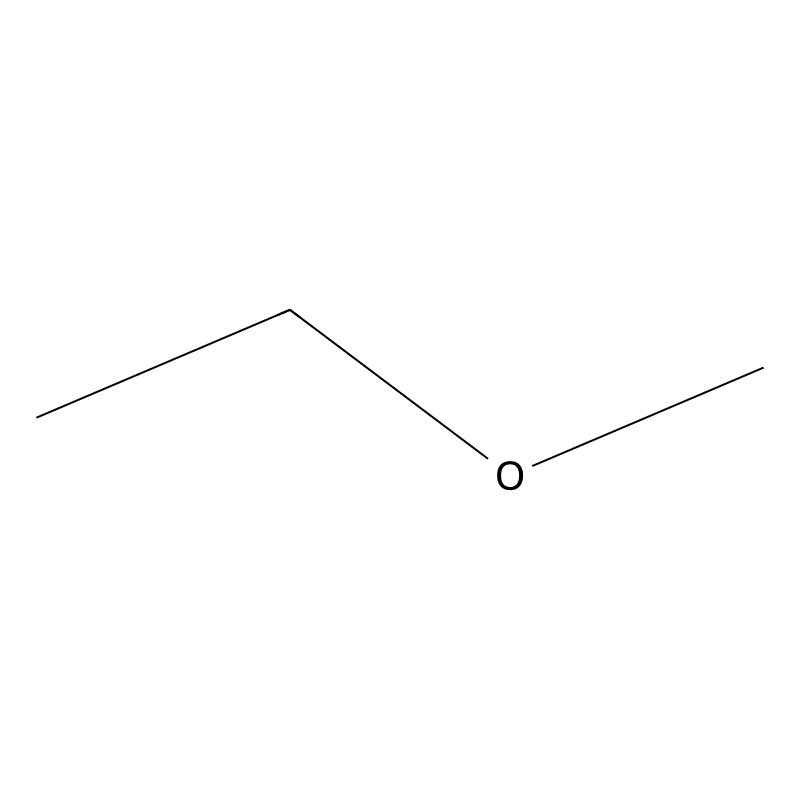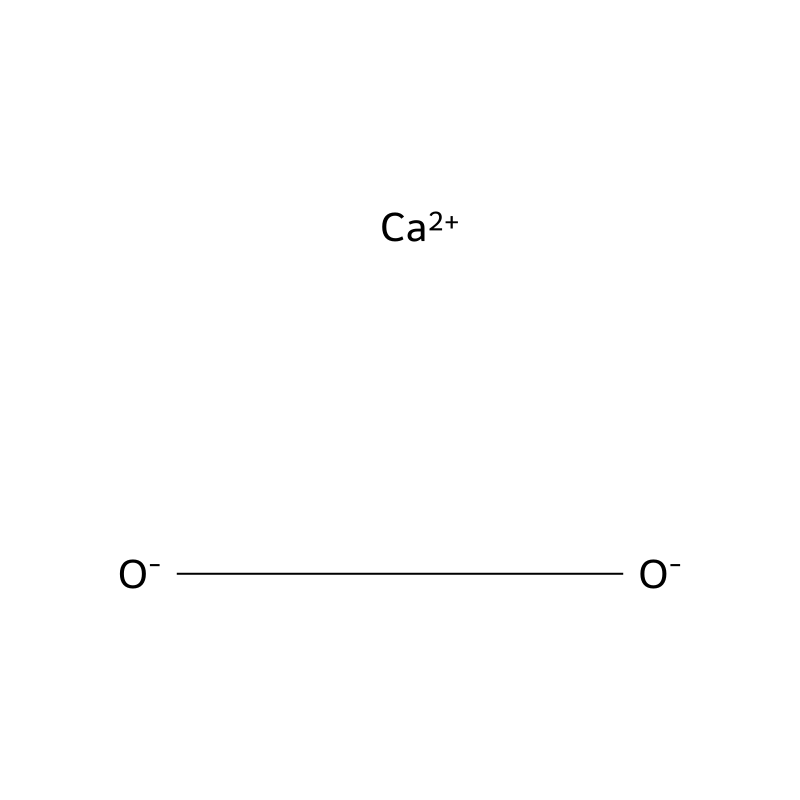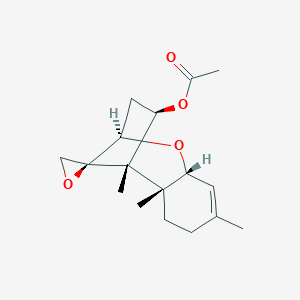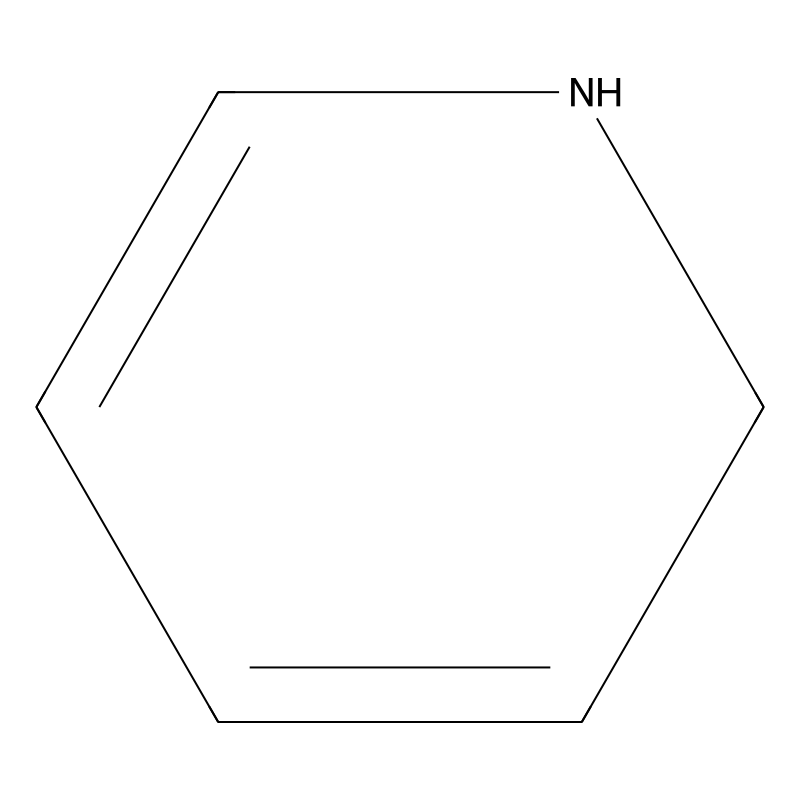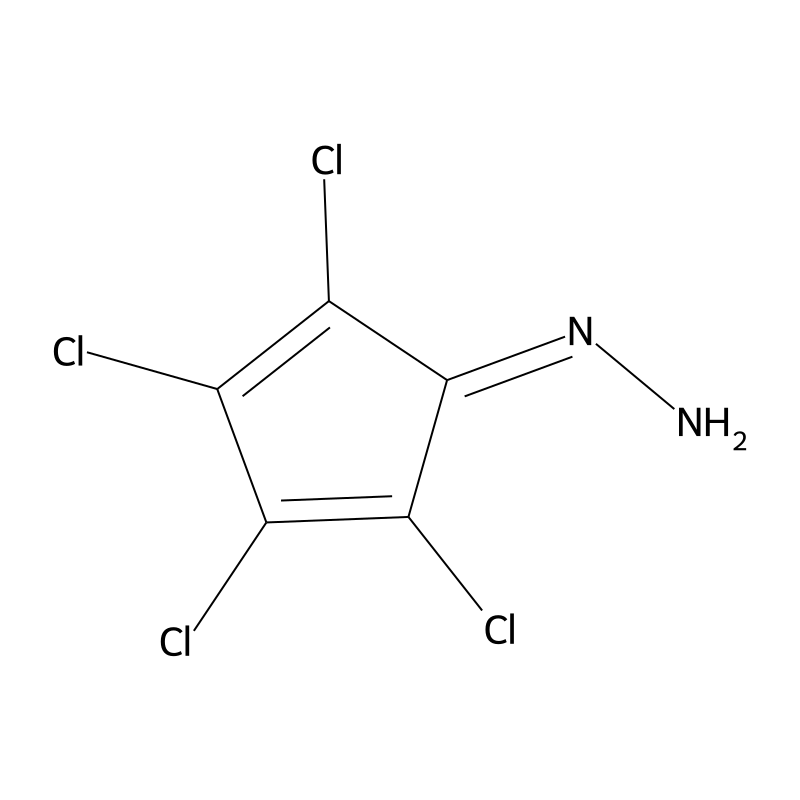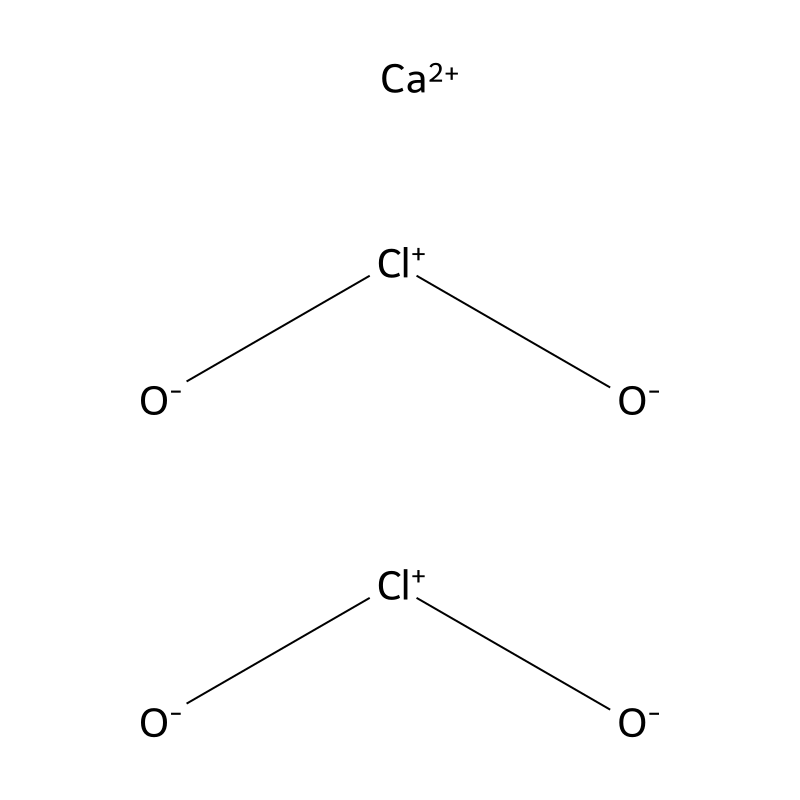p-Sulfonatocalix[5]arene
![p-Sulfonatocalix[5]arene](/img/structure-2d/800/S647718.png)
Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
p-Sulfonatocalix arene is a water-soluble macrocyclic compound belonging to the calixarene family, characterized by its unique structure composed of five phenolic units linked by methylene bridges at the ortho positions. The sulfonate groups attached to the aromatic rings enhance its solubility in aqueous environments, making it an important compound in supramolecular chemistry. This compound exhibits remarkable ability to form inclusion complexes with cationic and neutral species, allowing for versatile applications in various fields, including materials science and biological systems .
- Formation of Inclusion Complexes: It readily forms host-guest complexes with various molecules, including metal ions and organic compounds. This property is critical for applications in sensing and separation technologies .
- Metal Complexation: The compound can react with transition metal salts to form stable metal-complexed derivatives. These reactions often lead to the formation of bis(calixarene) complexes, which have been studied for their structural and electronic properties .
- Micellization: At concentrations above the critical micelle concentration, p-sulfonatocalix arene can aggregate to form micelles, which are useful in drug delivery systems due to their amphiphilic nature. The aggregation behavior is influenced by the length of the hydrophobic alkyl chains attached to the molecule .
The biological activity of p-sulfonatocalix arene has been explored in various contexts:
- Antimicrobial Properties: Studies indicate that p-sulfonatocalix arene exhibits antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt microbial membranes through micellization and inclusion complex formation .
- Drug Delivery: Its capacity to encapsulate drugs within its cavity allows for controlled release mechanisms, enhancing the bioavailability of therapeutic agents. This property is particularly beneficial in cancer therapy and targeted drug delivery systems .
- Cellular Interaction: Research has shown that p-sulfonatocalix arene can interact with cellular membranes, which may influence cellular uptake mechanisms and intracellular distribution of drugs or other bioactive compounds .
The synthesis of p-sulfonatocalix arene typically involves several steps:
- Synthesis of Calixarene Backbone: The initial step involves the synthesis of calixarene from phenolic units through a condensation reaction facilitated by methylene bridges.
- Sulfonation: The calixarene is then subjected to sulfonation using concentrated sulfuric acid, introducing sulfonate groups onto the aromatic rings.
- Neutralization and Purification: Following sulfonation, the product is neutralized and purified, often through precipitation or chromatography techniques.
- Alkylation: In some cases, alkyl chains are introduced via alkyl halides in basic media to enhance amphiphilicity and modify solubility properties .
p-Sulfonatocalix arene finds applications across various fields:
- Supramolecular Chemistry: Its ability to form host-guest complexes makes it a valuable tool for studying molecular recognition processes.
- Drug Delivery Systems: Utilized as a carrier for pharmaceuticals due to its solubility and ability to form micelles.
- Sensors: Employed in sensor technology for detecting ions and small organic molecules based on its selective binding properties.
- Catalysis: Investigated as a potential catalyst in organic reactions due to its ability to stabilize transition states through complexation .
Interaction studies involving p-sulfonatocalix arene focus on its ability to form complexes with various substrates:
- Host-Guest Chemistry: Extensive research has been conducted on its interactions with small organic molecules, metal ions, and even larger biomolecules like proteins.
- Spectroscopic Techniques: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to elucidate the binding modes and stability of these complexes.
- Thermodynamic Studies: Isothermal titration calorimetry is used to determine binding affinities and thermodynamic parameters associated with host-guest interactions .
Several compounds share structural similarities with p-sulfonatocalix arene, each possessing unique properties:
The uniqueness of p-sulfonatocalix arene lies in its balance between solubility, structural flexibility, and ability to form stable complexes with a wide range of substrates, making it particularly valuable in both biological and industrial applications.
